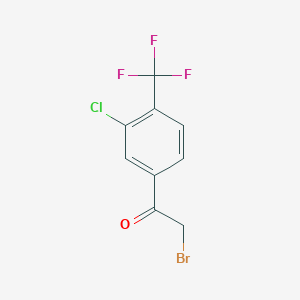
2-Bromo-3'-chloro-4'-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H5BrClF3O It is a halogenated ketone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but the compound’s halogenated structure is believed to play a key role in its biological activity .
Comparison with Similar Compounds
- 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
- 3-Bromo-4-chlorobenzotrifluoride
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Comparison: Compared to similar compounds, 2-bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone is unique due to its specific substitution pattern on the phenyl ring. This unique arrangement of halogen atoms and the trifluoromethyl group can influence its reactivity and biological activity. For example, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H5BrClF3O |
|---|---|
Molecular Weight |
301.49 g/mol |
IUPAC Name |
2-bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2 |
InChI Key |
LQQCIVOOQYRMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















